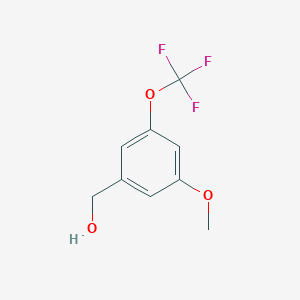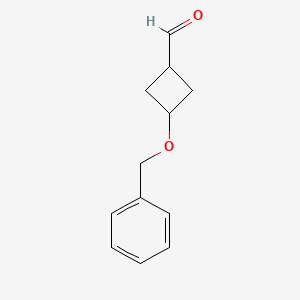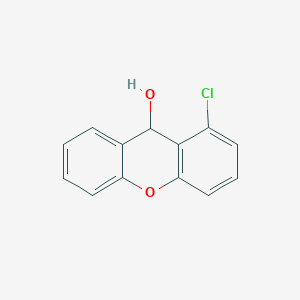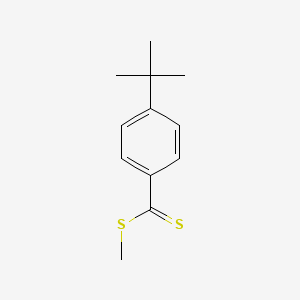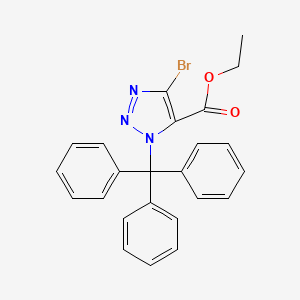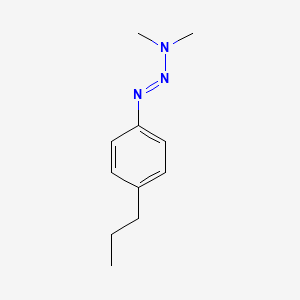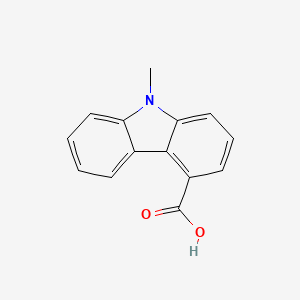
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol is an organic compound that features a thiophene ring, a methylamino group, and a butanol chain. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol typically involves multi-step organic reactions. One possible route could be:
Starting Material: Thiophene-3-carboxaldehyde.
Step 1: Formation of 3-(thiophen-3-yl)butanal via a Grignard reaction with an appropriate Grignard reagent.
Step 2: Reductive amination of 3-(thiophen-3-yl)butanal with methylamine to form this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring or the amino group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 3-(Methylamino)-4-(thiophen-3-yl)butan-2-one.
Reduction: Formation of 3-(Methylamino)-4-(thiophen-3-yl)butane.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学研究应用
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The thiophene ring could be involved in π-π interactions, while the amino and hydroxyl groups might form hydrogen bonds with biological macromolecules.
相似化合物的比较
Similar Compounds
3-(Methylamino)-4-(phenyl)butan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Methylamino)-4-(pyridin-3-yl)butan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to phenyl or pyridine rings. This uniqueness can influence its biological activity and chemical behavior.
属性
分子式 |
C9H15NOS |
|---|---|
分子量 |
185.29 g/mol |
IUPAC 名称 |
3-(methylamino)-4-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-10-9(2-4-11)6-8-3-5-12-7-8/h3,5,7,9-11H,2,4,6H2,1H3 |
InChI 键 |
HKDBNZHAMSGLCQ-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCO)CC1=CSC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


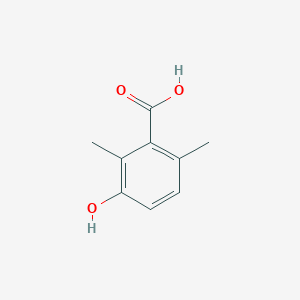
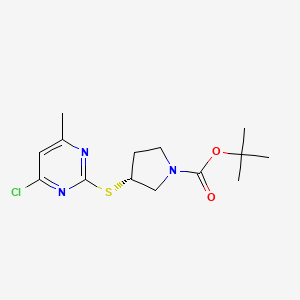

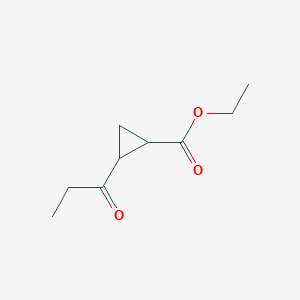
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
